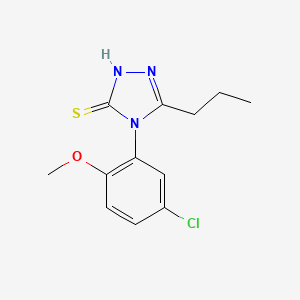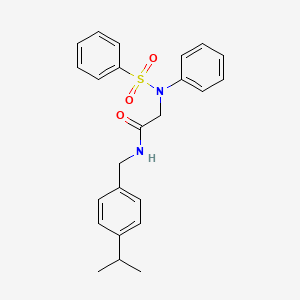
N~1~-(4-isopropylbenzyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
説明
This compound is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its structural uniqueness and potential for biological activity. Its study encompasses various domains including synthesis, molecular and physical properties, and chemical behavior.
Synthesis Analysis
The synthesis of related phenylsulfonyl glycine derivatives involves a series of steps that can include esterification, amidation, and sulfonylation reactions. The process aims to introduce specific functional groups that contribute to the molecule's biological activity and physicochemical properties. For example, ester prodrugs of a similar compound, N-[4-(benzoylamino)phenylsulfonyl]glycine, were synthesized to enhance ocular uptake, showing the relevance of synthetic strategies in improving drug delivery (G. Sunkara et al., 2000).
Molecular Structure Analysis
The molecular structure of phenylsulfonyl glycine derivatives is characterized by the presence of a sulfonyl group attached to a glycine backbone, which is further modified with aromatic and alkyl substitutions. This structural arrangement plays a crucial role in determining the molecule's interaction with biological targets. X-ray crystallography of similar compounds has provided insights into their three-dimensional configurations, highlighting the importance of structural analysis in understanding compound behavior (H. Gais et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include hydrolysis, which has been studied in the context of prodrugs to assess their stability and conversion into active forms in biological systems. The hydrolysis behavior can be influenced by the molecular structure, with ester prodrugs showing specific hydrolysis rates in different parts of the eye (G. Sunkara et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of these compounds are determined by their molecular structure. Modifications in the structure, like the addition of sulfonyl or isopropyl groups, can significantly affect these properties, which in turn influence the compound's bioavailability and pharmacokinetics.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, are pivotal for the therapeutic potential of these compounds. For instance, derivatives of phenylsulfonyl glycine have shown inhibitory activity against enzymes like aldose reductase, suggesting their potential in treating conditions like diabetic complications (J. Deruiter et al., 1989). The specific modifications on the glycine backbone and the presence of sulfonyl groups contribute to their selective binding and inhibitory effects.
科学的研究の応用
Synthetic Applications and Molecular Interactions The study of interactions between amino acids substituted by sulfonic groups and metals, such as cadmium and zinc, reveals the potential of sulfonamide compounds in understanding metal-induced amide deprotonation and ligand substitution reactions. This research highlights the relevance of sulfonamide functionalities in coordination chemistry and metalloenzyme inhibition, which could extend to N1-(4-isopropylbenzyl)-N2-phenyl-N2-(phenylsulfonyl)glycinamide in studying metal interactions or developing metal-based catalysts (Gavioli et al., 1991).
Pharmacological Insights N-Substituted glycines, including sulfonamide derivatives, have been explored for their inhibitory activity against enzymes like aldose reductase, which plays a role in diabetic complications. By analogy, the structural features of N1-(4-isopropylbenzyl)-N2-phenyl-N2-(phenylsulfonyl)glycinamide could be relevant for designing inhibitors targeting similar enzymes or pathways, offering insights into the development of therapeutic agents (Deruiter et al., 1989).
Biological Activity and Drug Design The modification of nucleosides and the synthesis of oligonucleotides using glycinamide derivatives demonstrate the utility of such compounds in nucleic acid chemistry. This suggests potential applications of N1-(4-isopropylbenzyl)-N2-phenyl-N2-(phenylsulfonyl)glycinamide in the synthesis of modified nucleic acids or as a tool in molecular biology for studying DNA or RNA functions (Seela et al., 1987).
Chemical Synthesis Enhancements Research on Weinreb amide-based equivalents for synthesizing complex organic frameworks like tetrahydroisoquinolines showcases the versatility of N-substituted glycinamides in organic synthesis. Such compounds provide a platform for generating diverse molecular architectures, which could be relevant for the design and synthesis of novel compounds or materials (Kommidi et al., 2010).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19(2)21-15-13-20(14-16-21)17-25-24(27)18-26(22-9-5-3-6-10-22)30(28,29)23-11-7-4-8-12-23/h3-16,19H,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBMNZPAZPWSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



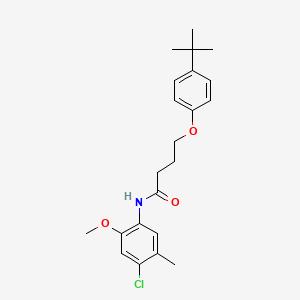
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)
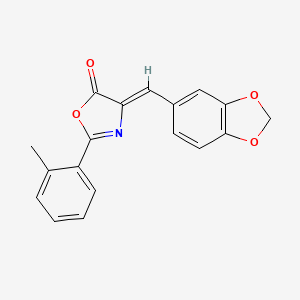
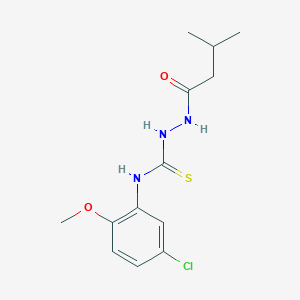
![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)

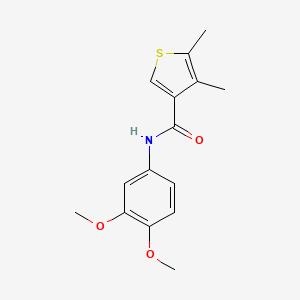
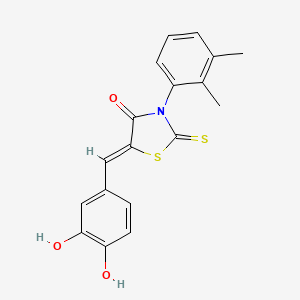
![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)
